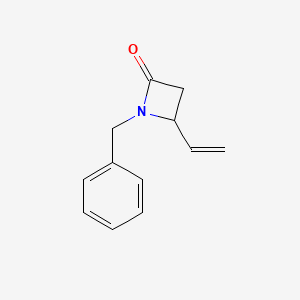![molecular formula C15H13N B14666655 2,3-Dimethylbenzo[h]quinoline CAS No. 37069-37-7](/img/structure/B14666655.png)
2,3-Dimethylbenzo[h]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethylbenzo[h]quinoline is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by a fused ring structure consisting of a benzene ring and a quinoline ring, with two methyl groups attached at the 2 and 3 positions of the quinoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,3-Dimethylbenzo[h]quinoline can be synthesized through several methods. One common approach involves the Friedländer annulation reaction, where aminonaphthalene carbaldehydes react with primary or secondary alcohols in the presence of urea and potassium hydroxide. This reaction proceeds under basic conditions and results in the formation of the quinoline ring .
Another method involves the cycloisomerization of 3-alkynyl-2-arylpyridines and quinolines. This reaction can be catalyzed by transition metals or Brønsted acids, depending on the substituents present at the triple bond .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and environmental impact. Green chemistry approaches, such as microwave-assisted synthesis and solvent-free conditions, are increasingly being adopted to minimize waste and energy consumption .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dimethylbenzo[h]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-2,3-diones.
Reduction: Reduction reactions can convert it to dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products
The major products formed from these reactions include quinoline-2,3-diones, dihydroquinoline derivatives, and various substituted quinolines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2,3-Dimethylbenzo[h]quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 2,3-Dimethylbenzo[h]quinoline involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to intercalate into DNA, disrupting the replication process. In cancer cells, it can induce apoptosis by interacting with key signaling pathways involved in cell survival and proliferation .
Comparación Con Compuestos Similares
2,3-Dimethylbenzo[h]quinoline can be compared with other quinoline derivatives, such as:
Benzo[h]quinoline: Lacks the methyl groups at the 2 and 3 positions, resulting in different chemical properties and reactivity.
2,4-Dimethylbenzo[h]quinoline: Has methyl groups at the 2 and 4 positions, leading to variations in its electronic and steric properties.
Benzo[c]acridine: Contains an additional fused ring, which significantly alters its chemical behavior and applications.
Propiedades
Número CAS |
37069-37-7 |
|---|---|
Fórmula molecular |
C15H13N |
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
2,3-dimethylbenzo[h]quinoline |
InChI |
InChI=1S/C15H13N/c1-10-9-13-8-7-12-5-3-4-6-14(12)15(13)16-11(10)2/h3-9H,1-2H3 |
Clave InChI |
BARSWBXDPGYTGQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C3=CC=CC=C3C=C2)N=C1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Butyl [3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B14666584.png)
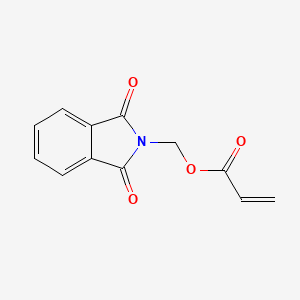

![2-[4-(Decyloxy)phenyl]-5-hexylpyrimidine](/img/structure/B14666612.png)

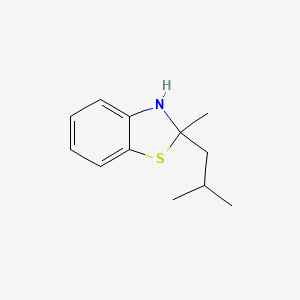

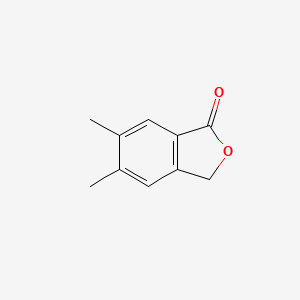
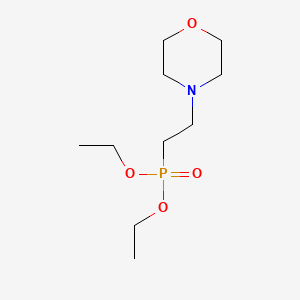
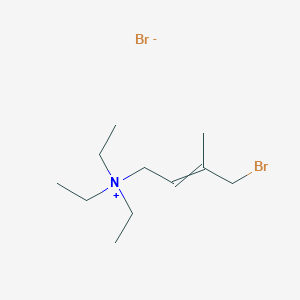
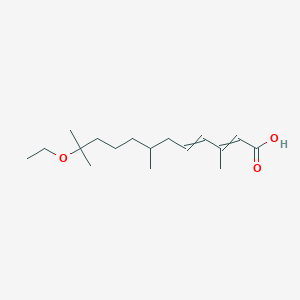

![1-(4-{(E)-[(4-Methoxyphenyl)methylidene]amino}phenyl)pentan-1-one](/img/structure/B14666654.png)
